

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)phenol

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Compound of Interest

Compound Name: 2-(Pyrrolidin-1-yl)phenol

Cat. No.: B1302007

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CAS Number: 4787-77-3

This technical guide provides a comprehensive overview of **2-(Pyrrolidin-1-yl)phenol**, a bifunctional aromatic compound of interest to researchers in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a potential synthetic pathway, and discusses the current understanding of its biological activities and associated signaling pathways.

Chemical and Physical Properties

2-(Pyrrolidin-1-yl)phenol, with the chemical formula $C_{10}H_{13}NO$, is a substituted phenol featuring a pyrrolidine ring at the ortho position.^{[1][2]} Its structural characteristics impart a unique set of properties that are summarized in the tables below.

Identification and Structural Data

Identifier	Value	Reference
CAS Number	4787-77-3	[1][2]
IUPAC Name	2-(Pyrrolidin-1-yl)phenol	[1][2]
Molecular Formula	C ₁₀ H ₁₃ NO	[1][2]
Molecular Weight	163.22 g/mol	[1]
SMILES	OC1=CC=CC=C1N1CCCC1	[1]
InChI	InChI=1S/C10H13NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6,12H,3-4,7-8H2	[2]
InChIKey	ZGSBDRFDXWRZAE-UHFFFAOYSA-N	[1]

Physicochemical Properties

Property	Value	Reference
Melting Point	108-112 °C	
Boiling Point	279.1 ± 23.0 °C (Predicted)	
Density	1.146 ± 0.06 g/cm ³ (Predicted)	
pKa	10.30 ± 0.30 (Predicted)	
Water Solubility	Insoluble	
XLogP3	2.2	[2]

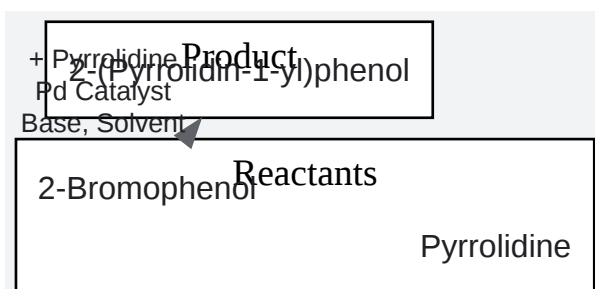
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **2-(Pyrrolidin-1-yl)phenol** is not readily available in the surveyed literature, established synthetic methodologies for analogous compounds provide a strong basis for its preparation. The Buchwald-Hartwig amination and palladium-catalyzed C-N cross-coupling reactions are highly relevant and effective methods for the formation of aryl amines.[1][3][4][5][6]

Proposed Synthetic Route: Palladium-Catalyzed Buchwald-Hartwig Amination

A plausible and efficient route for the synthesis of **2-(Pyrrolidin-1-yl)phenol** is the palladium-catalyzed cross-coupling of 2-bromophenol with pyrrolidine. This reaction, a variant of the Buchwald-Hartwig amination, is a powerful tool for constructing C-N bonds.[3][4][5][6]

Reaction Scheme:



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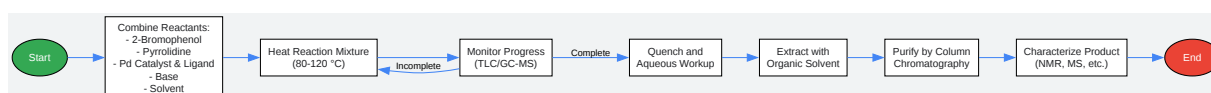
Caption: Proposed synthesis of **2-(Pyrrolidin-1-yl)phenol** via Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical):

- Materials:
 - 2-Bromophenol
 - Pyrrolidine
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
 - A suitable phosphine ligand (e.g., SPhos, XPhos, or a Josiphos-type ligand)
 - A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS))
 - Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
 - Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

- Procedure:
 - In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with palladium(II) acetate and the chosen phosphine ligand.
 - The anhydrous solvent is added, and the mixture is stirred for a few minutes to allow for the formation of the active Pd(0) catalyst.
 - 2-Bromophenol and the base are then added to the flask.
 - Finally, pyrrolidine is added dropwise to the reaction mixture.
 - The reaction vessel is sealed and heated to the appropriate temperature (typically between 80-120 °C) with vigorous stirring.
 - The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
 - Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of ammonium chloride.
 - The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to yield pure **2-(Pyrrolidin-1-yl)phenol**.

Experimental Workflow Diagram:



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Caption: General workflow for the proposed synthesis of **2-(Pyrrolidin-1-yl)phenol**.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of **2-(Pyrrolidin-1-yl)phenol**. However, the pyrrolidine motif is a common scaffold in a multitude of biologically active compounds, including many FDA-approved drugs.^[7] Derivatives of pyrrolidine have been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects.^{[8][9]}

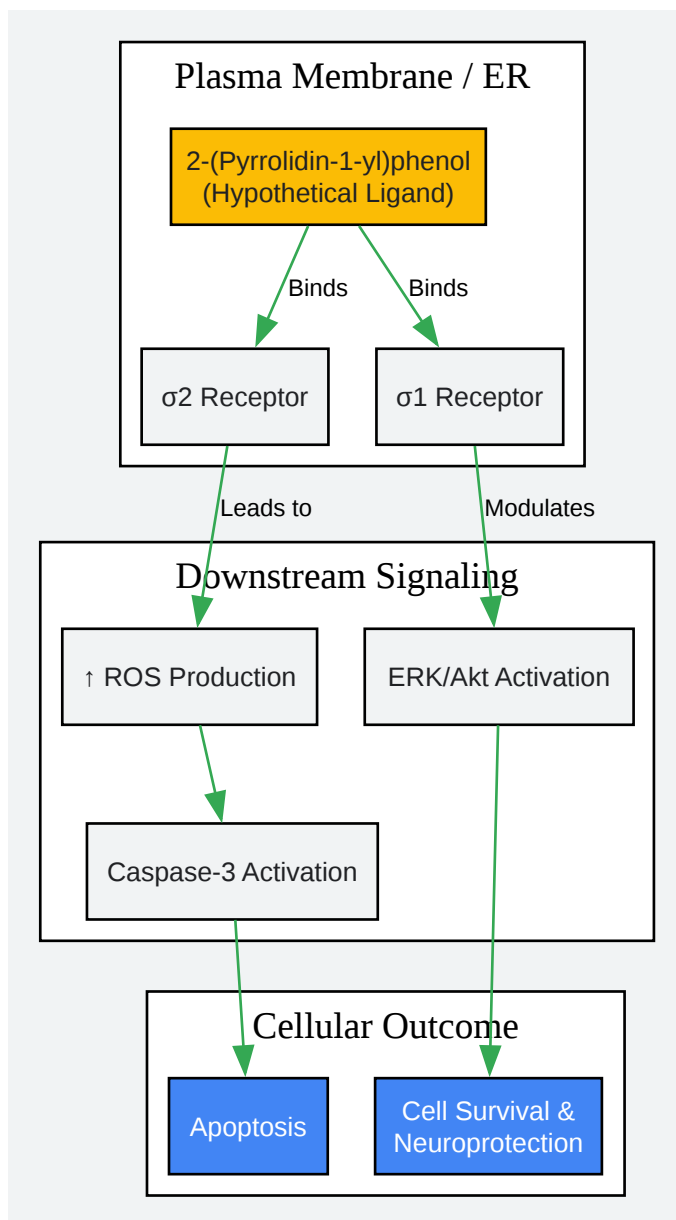
Based on the structural features of **2-(Pyrrolidin-1-yl)phenol** (a phenol and a tertiary amine), it is plausible to hypothesize potential interactions with various biological targets. For instance, structurally related phenolic compounds are known to modulate numerous signaling pathways, and pyrrolidine-containing molecules often interact with receptors and enzymes in the central nervous system.^{[10][11]}

Hypothetical Signaling Pathway Interactions

Given the absence of direct experimental evidence, the following signaling pathway diagrams are presented as hypothetical and are based on the known activities of structurally similar compounds. These are intended to serve as a guide for future research into the biological effects of **2-(Pyrrolidin-1-yl)phenol**.

Hypothetical Interaction with Sigma Receptors:

Some N-substituted phenolic compounds have been shown to interact with sigma receptors, which are involved in various cellular functions including cell survival and apoptosis.^[10]



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Caption: Hypothetical signaling pathways modulated by **2-(Pyrrolidin-1-yl)phenol** via sigma receptors.

Safety Information

2-(Pyrrolidin-1-yl)phenol is classified as an irritant and is harmful if swallowed.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Data sourced from PubChem.[2]

Conclusion

2-(Pyrrolidin-1-yl)phenol is a readily accessible compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While its biological activity remains largely unexplored, its structural similarity to known bioactive molecules suggests a potential for interesting pharmacological effects. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation, enabling further studies into its biological profile. Future research should focus on elucidating the specific biological targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.

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